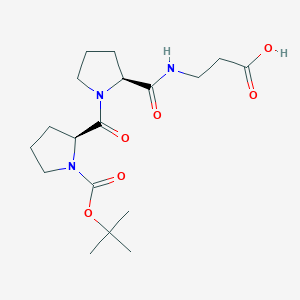
Citrocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrocarbonate is a compound known for its use as a systemic and urinary alkalinizer, as well as a gastric antacid . It is a combination of sodium bicarbonate and sodium citrate, among other components . This compound is often used to neutralize stomach acid and to treat conditions that cause metabolic acidosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citrocarbonate is typically prepared by combining sodium bicarbonate with citric acid and sodium citrate. The reaction involves dissolving these components in water to form a solution that can be dried into a powder .
Industrial Production Methods
In industrial settings, this compound is produced by mixing precise amounts of sodium bicarbonate, citric acid, and sodium citrate in large reactors. The mixture is then dried and milled into a fine powder, which is packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Citrocarbonate undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Decomposition: Sodium bicarbonate decomposes to form sodium carbonate, water, and carbon dioxide when heated.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used to react with this compound in neutralization reactions.
Heat: Decomposition reactions occur at elevated temperatures.
Major Products Formed
Neutralization: Produces salts such as sodium chloride and water.
Decomposition: Produces sodium carbonate, water, and carbon dioxide.
Scientific Research Applications
Citrocarbonate has a wide range of applications in scientific research:
Mechanism of Action
Citrocarbonate works by increasing plasma bicarbonate levels, which buffers excess hydrogen ions and raises blood pH. This helps to reverse the clinical manifestations of acidosis . The compound targets the bicarbonate buffering system in the body, which is crucial for maintaining acid-base balance .
Comparison with Similar Compounds
Similar Compounds
Sodium Bicarbonate:
Sodium Citrate: Used as an anticoagulant and in similar buffering applications.
Uniqueness
Citrocarbonate is unique in that it combines the properties of both sodium bicarbonate and sodium citrate, providing enhanced buffering capacity and versatility in medical and industrial applications .
Properties
CAS No. |
58663-77-7 |
|---|---|
Molecular Formula |
C18H29N3O6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H29N3O6/c1-18(2,3)27-17(26)21-11-5-7-13(21)16(25)20-10-4-6-12(20)15(24)19-9-8-14(22)23/h12-13H,4-11H2,1-3H3,(H,19,24)(H,22,23)/t12-,13-/m0/s1 |
InChI Key |
QBMVLWIYHYZWSI-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















